molecular formula C29H41FO7 B13424172 (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Cat. No.: B13424172
M. Wt: 520.6 g/mol
InChI Key: KOSBFHNJRUDYSB-DWVHAAMMSA-N
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Description

The compound (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups such as fluorine and hydroxyl. The synthetic route typically begins with the construction of the core structure through cyclization reactions, followed by selective functionalization to introduce the desired substituents. Common reagents used in these reactions include organometallic catalysts, fluorinating agents, and protecting groups to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the fluorine atom may enhance binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
  • (1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Uniqueness

The presence of the fluorine atom in the compound distinguishes it from its chloro and bromo analogs. Fluorine’s unique properties, such as high electronegativity and small atomic radius, can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C29H41FO7

Molecular Weight

520.6 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C29H41FO7/c1-25(2)36-23-14-20-19-9-8-17-13-18(31)10-11-26(17,3)28(19,30)21(32)15-27(20,4)29(23,37-25)22(33)16-35-24-7-5-6-12-34-24/h13,19-21,23-24,32H,5-12,14-16H2,1-4H3/t19-,20-,21-,23+,24?,26-,27-,28-,29+/m0/s1

InChI Key

KOSBFHNJRUDYSB-DWVHAAMMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)COC6CCCCO6)C)O)F

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COC6CCCCO6)C)O)F)C)C

Origin of Product

United States

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